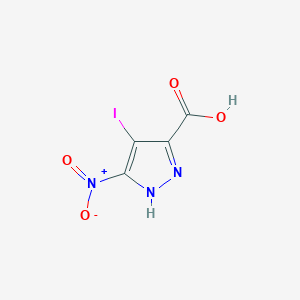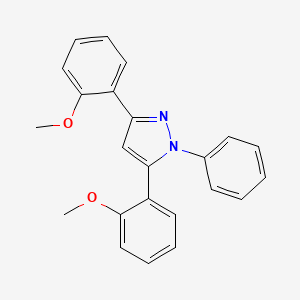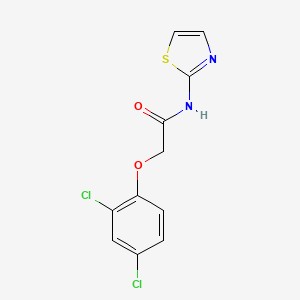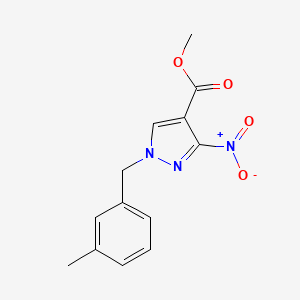![molecular formula C8H13F2N3 B10910851 N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B10910851.png)
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a chemical compound with the following structure:
Structure: CH3−CH2−N(CH3)−CH2−CH(F2)−NH2
This compound belongs to the class of amines and contains both fluorine and nitrogen atoms
Preparation Methods
Synthetic Routes::
Direct Synthesis: One method involves the direct reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine with 2,2-difluoroethanol. The reaction proceeds under suitable conditions to form the desired compound.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using efficient and scalable processes.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo nucleophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions, although specific examples are not widely documented.
Substitution: Alkyl halides or other electrophiles can react with the amine group.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed.
Major Products:: The major products depend on the specific reaction conditions. Potential products include substituted amines or derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine finds applications in:
Medicinal Chemistry: It could serve as a building block for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It may have applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs are widely known, its unique combination of fluorine and nitrogen atoms sets it apart.
Properties
Molecular Formula |
C8H13F2N3 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine |
InChI |
InChI=1S/C8H13F2N3/c1-6(11-4-8(9)10)7-3-12-13(2)5-7/h3,5-6,8,11H,4H2,1-2H3 |
InChI Key |
CZEODANSELVHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B10910772.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910776.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910778.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10910781.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10910784.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910795.png)

![N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)

![ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10910835.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B10910837.png)


